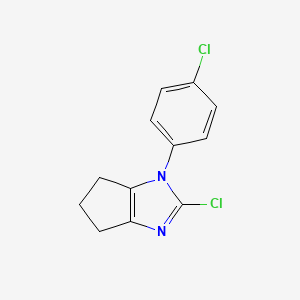
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is a heterocyclic compound that features both imidazole and cyclopentane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base to form an intermediate, which is then cyclized using an imidazole derivative . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar chemical properties.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Another heterocyclic compound with sulfur, providing unique reactivity.
Uniqueness
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is unique due to its combined cyclopentane and imidazole rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1049118-68-4 |
|---|---|
Fórmula molecular |
C12H10Cl2N2 |
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
2-chloro-3-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d]imidazole |
InChI |
InChI=1S/C12H10Cl2N2/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(11)15-12(16)14/h4-7H,1-3H2 |
Clave InChI |
FAYXMQXNGXMGGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)N(C(=N2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


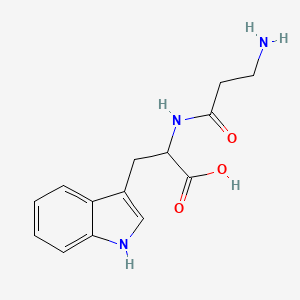
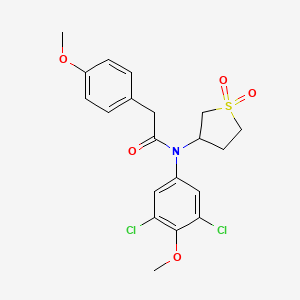


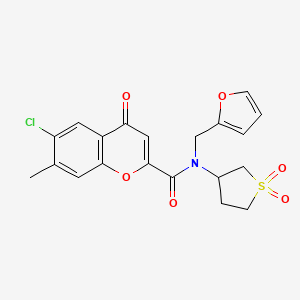
![6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12116863.png)
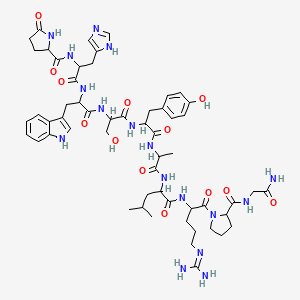
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)

![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)

![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)

